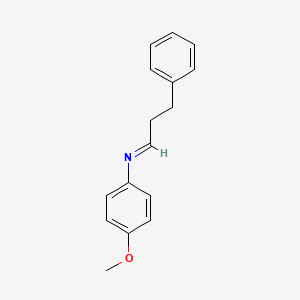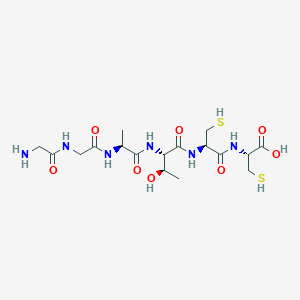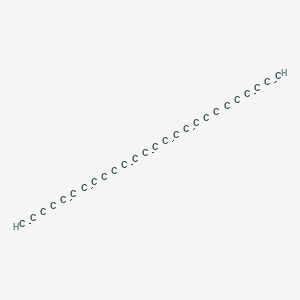
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is a polyacetylene compound characterized by its long carbon chain with alternating triple bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne typically involves the use of coupling reactions to form the extensive conjugated system. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or a peroxide. The reaction conditions often require a solvent like pyridine or dimethylformamide (DMF) and can be conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the Glaser coupling or other coupling reactions such as the Eglinton coupling, which also uses copper catalysts but under different conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to partially or fully hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups along the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of light or a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry
In chemistry, hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is studied for its electronic properties and potential use in organic semiconductors. Its conjugated system allows for efficient charge transport, making it a candidate for use in organic photovoltaic cells and field-effect transistors.
Biology and Medicine
While direct biological applications are less common, derivatives of this compound may be explored for their bioactivity. Research into similar polyacetylenes has shown potential antimicrobial and anticancer properties, suggesting that this compound could be a starting point for drug development.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique structural properties make it suitable for creating conductive polymers and nanomaterials with specific electronic characteristics.
作用機序
The mechanism by which hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne exerts its effects is primarily related to its conjugated system. The alternating triple bonds allow for delocalization of electrons, which facilitates charge transport and interaction with other molecules. This delocalization is crucial for its function in electronic applications and potential bioactivity.
類似化合物との比較
Similar Compounds
Octadeca-1,3,5,7,9,11,13,15,17-nonyne: A shorter polyacetylene with similar electronic properties but different physical characteristics.
Tetradeca-1,3,5,7,9,11,13-heptayne: Another polyacetylene with fewer triple bonds, affecting its reactivity and applications.
Uniqueness
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is unique due to its long carbon chain and high number of triple bonds, which provide a greater degree of conjugation compared to shorter polyacetylenes. This extensive conjugation enhances its electronic properties, making it particularly valuable for applications in organic electronics and materials science.
特性
CAS番号 |
148877-86-5 |
|---|---|
分子式 |
C26H2 |
分子量 |
314.3 g/mol |
IUPAC名 |
hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne |
InChI |
InChI=1S/C26H2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H |
InChIキー |
LPOJVDWLPROGBM-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


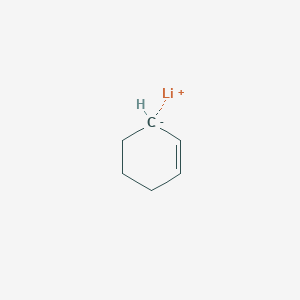
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)


![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
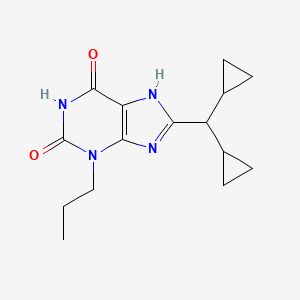
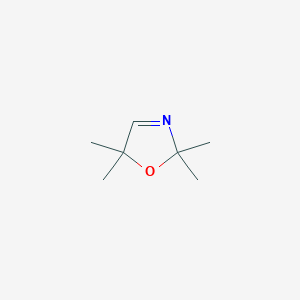
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
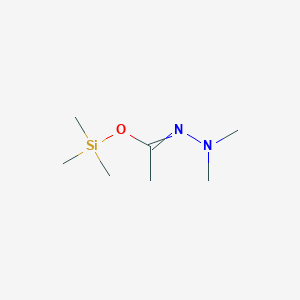

![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
